1-Methyl-3-(naphthalen-1-yl)piperidine
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Overview
Description
1-Methyl-3-(naphthalen-1-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. The compound is characterized by the presence of a methyl group at the first position and a naphthalene ring at the third position of the piperidine ring. This structural arrangement imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Methyl-3-(naphthalen-1-yl)piperidine typically involves several steps, including the formation of the piperidine ring and the subsequent attachment of the naphthalene and methyl groups. One common synthetic route involves the use of N-methylpiperidine as a starting material, which undergoes a Friedel-Crafts alkylation reaction with naphthalene under acidic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often employing continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-3-(naphthalen-1-yl)piperidine undergoes various chemical reactions, including:
Scientific Research Applications
1-Methyl-3-(naphthalen-1-yl)piperidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Methyl-3-(naphthalen-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neural signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-3-(naphthalen-1-yl)piperidine can be compared with other similar compounds, such as:
1-Methyl-4-(naphthalen-1-yl)piperidine: Similar structure but with the naphthalene ring at the fourth position, leading to different chemical and biological properties.
3-(Naphthalen-1-yl)piperidine: Lacks the methyl group, which can affect its reactivity and interaction with molecular targets.
Naphthylpiperidine derivatives: A broader class of compounds with varying positions of the naphthalene ring and different substituents, each with unique properties and applications.
Properties
Molecular Formula |
C16H19N |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
1-methyl-3-naphthalen-1-ylpiperidine |
InChI |
InChI=1S/C16H19N/c1-17-11-5-8-14(12-17)16-10-4-7-13-6-2-3-9-15(13)16/h2-4,6-7,9-10,14H,5,8,11-12H2,1H3 |
InChI Key |
VSIVMHTYQKMSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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